Vidarabinemonophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

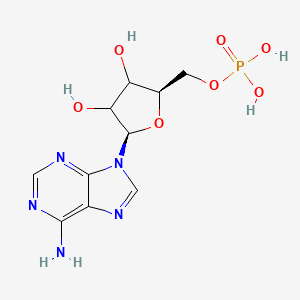

Molecular Formula |

C10H14N5O7P |

|---|---|

Molecular Weight |

347.22 g/mol |

IUPAC Name |

[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1 |

InChI Key |

UDMBCSSLTHHNCD-DGPXGRDGSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Historical Context and Fundamental Research Foundations of Vidarabine Monophosphate

Genesis from Natural Product Discovery

The initial breakthrough leading to Vidarabine (B1017) came from the exploration of marine natural products. In the 1950s, researchers isolated two unusual nucleosides, spongothymidine (B1329284) and spongouridine, from the Caribbean sponge Tethya crypta (now known as Cryptotethya crypta). wikidoc.orgwikiwand.com These compounds were unique because they contained D-arabinose instead of the typical D-ribose sugar found in nucleosides. wikidoc.orgwikiwand.com This discovery of arabinose-containing nucleosides in a natural source sparked significant interest in the scientific community and laid the foundation for the synthesis of a new class of sugar-modified nucleoside analogs. wikidoc.orgfrontiersin.orgnih.gov

Inspired by these marine-derived compounds, scientists began to synthesize analogous nucleosides, leading to the creation of Vidarabine (ara-A) and Cytarabine (ara-C). frontiersin.orgnih.govwikipedia.org Interestingly, Vidarabine itself was later discovered to be a natural product, isolated from the fermentation broth of the bacterium Streptomyces antibioticus in 1972 and from the gorgonian Eunicella cavolini in 1984. wikiwand.comwikipedia.orgresearchgate.net

Table 1: Key Natural Product Discoveries Leading to Vidarabine

| Year | Discovery | Source Organism | Significance |

|---|---|---|---|

| 1950s | Isolation of spongothymidine and spongouridine | Tethya crypta (Caribbean sponge) | First identification of natural arabinose-containing nucleosides. wikidoc.orgwikiwand.com |

| 1972 | Isolation of Vidarabine (ara-A) | Streptomyces antibioticus (bacterium) | Confirmed Vidarabine as a natural product. wikiwand.comwikipedia.org |

Pioneering Chemical Synthesis of Vidarabine

The first chemical synthesis of Vidarabine was achieved in 1960 by B. R. Baker and his team at the Stanford Research Institute. wikidoc.orgwikipedia.org This synthesis was part of a broader effort to develop potential anticancer agents, inspired by the unique biological properties of 1-β-D-arabinofuranosyluracil (ara-U). wikidoc.orgwikipedia.org The initial synthesis was a multi-step chemical process. rsc.org Over the years, more efficient chemical and enzymatic synthesis methods have been developed. wikidoc.orgrsc.org One notable enzymatic approach involves the transglycosylation from arabinosyluracil (ara-U) to adenine (B156593), which allows for the efficient and stereospecific synthesis of Vidarabine. wikidoc.orgwikiwand.com This pioneering work in synthesis was crucial for producing sufficient quantities of Vidarabine for further research and clinical development, culminating in its first commercial synthesis in Japan in 1984 under the name "Arasena-A". wikidoc.orgwikipedia.org

Early Elucidation of Antiviral Activities

Although initially synthesized as a potential anticancer drug, the antiviral properties of Vidarabine were first described in 1964 by M. Privat de Garilhe and J. De Rudder. wikidoc.orgwikipedia.orgresearchgate.net Their research demonstrated its activity against herpes simplex virus in cell cultures. mdpi.com Subsequent studies confirmed its broad-spectrum activity against various DNA viruses, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), vaccinia virus, and some RNA tumor viruses. wikidoc.orgwikipedia.orgpatsnap.compharmacompass.com

The clinical effectiveness of Vidarabine was significantly advanced by the work of Dr. Richard Whitley at the University of Alabama at Birmingham in 1976. wikidoc.orgwikipedia.orgresearchgate.net His research was instrumental in demonstrating the drug's utility in treating systemic herpes virus infections in humans, leading to it becoming the first nucleoside analog antiviral to be licensed for systemic use. wikidoc.orgwikipedia.orgresearchgate.net

The mechanism of action of Vidarabine involves its conversion within the host cell into its active triphosphate form, ara-ATP. patsnap.com This process is catalyzed by cellular enzymes. patsnap.com Ara-ATP then interferes with viral DNA synthesis through two primary mechanisms:

Competitive Inhibition of Viral DNA Polymerase: Ara-ATP competes with the natural nucleotide, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of viral DNA polymerase. patsnap.comdrugbank.com This competition reduces the efficiency of viral DNA replication. patsnap.com

Chain Termination: When incorporated into the growing viral DNA strand, the arabinose sugar of ara-ATP causes steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating the elongation of the DNA chain. patsnap.comdrugbank.com

Vidarabine monophosphate was developed to overcome the poor water solubility of Vidarabine, allowing for more practical administration. nih.govmdpi.com It is readily converted to Vidarabine in the body. nih.gov

Table 2: Early Research Findings on Vidarabine's Antiviral Activity

| Year | Research Finding | Significance |

|---|---|---|

| 1964 | First description of antiviral activity against herpes simplex virus. wikidoc.orgwikipedia.orgresearchgate.net | Shifted the research focus of Vidarabine from anticancer to antiviral applications. |

| 1976 | Demonstration of clinical effectiveness in systemic herpes virus infections. wikidoc.orgwikipedia.orgresearchgate.net | Paved the way for its clinical use as the first systemically administered antiviral nucleoside analog. |

Contextualization within Nucleoside Analog Research Paradigms

The development of Vidarabine and its monophosphate derivative is a cornerstone in the history of nucleoside analog research. This field, which began in the 1950s, has been a prolific source of antiviral and anticancer drugs. numberanalytics.com The core principle of this paradigm is to create molecules that are similar enough to natural nucleosides to be recognized and processed by viral or cellular enzymes, yet different enough to disrupt critical processes like DNA or RNA synthesis. nih.gov

Vidarabine exemplifies the "sugar-modified" class of nucleoside analogs, where the alteration of the sugar moiety (arabinose instead of ribose or deoxyribose) is the key to its biological activity. numberanalytics.com This approach of modifying the sugar ring has been a fruitful strategy in the design of many other successful antiviral agents. nih.gov The journey of Vidarabine, from its roots in marine natural products to its chemical synthesis and eventual clinical application, established a successful blueprint for the discovery and development of new nucleoside analogs. It highlighted the importance of interdisciplinary research, combining natural product chemistry, synthetic organic chemistry, virology, and clinical medicine.

Synthetic and Biosynthetic Pathways of Vidarabine Monophosphate

Chemical Synthesis Methodologies for Vidarabine (B1017) Monophosphate

The chemical synthesis of vidarabine monophosphate is a multi-step process that often involves the protection of reactive functional groups, the formation of the glycosidic bond, and subsequent phosphorylation.

Phosphorylation Strategies from Vidarabine Precursors

A primary route to vidarabine monophosphate involves the direct phosphorylation of its precursor, vidarabine. This transformation is a critical step that imparts improved water solubility and prepares the molecule for further biological activation. mdpi.com A common method employs phosphorylating agents like phosphorus oxychloride in a suitable solvent, such as triethyl phosphate (B84403), at low temperatures. google.com This process requires careful control of reaction conditions to ensure selective phosphorylation at the 5'-hydroxyl group of the arabinose sugar moiety.

Another approach involves the use of prodrug strategies, where 5'-phosphoramidate derivatives of vidarabine are synthesized. researchgate.net These derivatives can then be converted to the monophosphate form. The synthesis of these prodrugs often involves coupling protected amino acids or their derivatives to the 5'-phosphate group of vidarabine. researchgate.net

Utilization of Derivatized Arabinose in Synthetic Routes

The synthesis of vidarabine and its subsequent phosphorylation into the monophosphate form can also commence from derivatized arabinose. Early chemical syntheses of vidarabine required derivatized arabinose as a starting material. researchgate.net These routes involve protecting the hydroxyl groups of the arabinose sugar that are not involved in the glycosidic bond formation. This strategy ensures the regioselective formation of the desired nucleoside.

Glycosylation Chemistry in Nucleoside Monophosphate Formation

The formation of the N-glycosidic bond between the adenine (B156593) base and the arabinose sugar is a key step in the synthesis of vidarabine, the precursor to vidarabine monophosphate. In chemical synthesis, this typically involves the reaction of a protected and activated arabinose derivative with a protected adenine derivative. This process, known as glycosylation, establishes the crucial link between the sugar and the nucleobase.

Enzymatic and Biocatalytic Production of Vidarabine Monophosphate

Enzymatic and biocatalytic methods offer a "greener" and often more efficient alternative to traditional chemical synthesis. These methods leverage the high specificity and catalytic power of enzymes to produce vidarabine monophosphate.

Multi-Enzymatic Cascade Approaches for De Novo Synthesis

A highly effective method for the enzymatic synthesis of vidarabine monophosphate is the use of a multi-enzymatic cascade reaction in a one-pot setup. mdpi.comresearchgate.net This approach mimics the biosynthetic pathways found in nature and offers several advantages, including overcoming the low water solubility of vidarabine and driving the reaction towards the desired product. mdpi.com

One such cascade utilizes three key enzymes:

Uridine (B1682114) Phosphorylase (UP) : This enzyme catalyzes the phosphorolysis of a starting material like arabinosyluracil (ara-U) to generate α-D-arabinose-1-phosphate. mdpi.comresearchgate.net

Purine (B94841) Nucleoside Phosphorylase (PNP) : This enzyme then facilitates the transglycosylation reaction, coupling the α-D-arabinose-1-phosphate with adenine to form vidarabine (ara-A). mdpi.comresearchgate.net

Deoxyadenosine (B7792050) Kinase (dAK) : In the final and irreversible step, this kinase phosphorylates vidarabine at the 5' position using a phosphate donor like adenosine (B11128) triphosphate (ATP) to yield vidarabine 5'-monophosphate. mdpi.comresearchgate.net

This multi-enzyme system has been shown to achieve high conversion rates of over 95%. mdpi.com The enzymes are often immobilized to allow for their reuse and to improve the stability of the biocatalytic system. mdpi.com

A novel multi-enzymatic cascade has also been designed for the de novo biosynthesis of arabinosides, including vidarabine, from simple starting materials like sucrose (B13894) and a nucleobase. nih.gov This system utilizes a series of enzymes to convert sucrose into an arabinose intermediate, which is then coupled to the nucleobase. nih.gov While this system has been demonstrated for vidarabine synthesis, its extension to produce the monophosphate form is a promising area for future research.

Engineered Microbial Systems for Biotransformation (e.g., E. coli Coexpression)

The production of vidarabine monophosphate (ara-AMP) has been effectively achieved using engineered microbial systems, with Escherichia coli (E. coli) being a primary host for this biotransformation. A common and successful strategy involves the co-expression of multiple enzymes within a single E. coli strain, creating a whole-cell biocatalyst for the synthesis of vidarabine (ara-A) and its subsequent phosphorylation to ara-AMP. conicet.gov.ar

A notable approach involves a three-step multi-enzymatic cascade reaction for the one-pot synthesis of ara-AMP from arabinosyluracil (araU), adenine, and adenosine triphosphate (ATP). mdpi.comresearchgate.netresearchgate.net This system utilizes three key enzymes:

Uridine phosphorylase (UP) from Clostridium perfringens (CpUP) catalyzes the phosphorolysis of araU to produce α-D-arabinose-1-phosphate. mdpi.comresearchgate.netresearchgate.net

Purine nucleoside phosphorylase (PNP) from Aeromonas hydrophila (AhPNP) then facilitates the coupling of α-D-arabinose-1-phosphate with adenine to form vidarabine (ara-A). mdpi.comresearchgate.netresearchgate.net

Deoxyadenosine kinase (dAK) from Dictyostelium discoideum (DddAK) subsequently phosphorylates ara-A to yield the final product, vidarabine monophosphate (ara-AMP). mdpi.comresearchgate.netresearchgate.net

This multi-enzyme cascade has been shown to be highly effective, achieving a conversion of over 95% to vidarabine 5′-monophosphate. mdpi.comresearchgate.netresearchgate.net The use of whole-cell biocatalysts, such as recombinant E. coli strains overexpressing these enzymes, offers a streamlined approach to production. conicet.gov.arconicet.gov.ar For instance, the co-expression of purine nucleoside phosphorylase and uridine phosphorylase in E. coli has been a key area of research. patsnap.com

Table 1: Enzymes in Engineered E. coli for Vidarabine Monophosphate Biotransformation

| Enzyme | Source Organism | Role in Biosynthetic Pathway |

|---|---|---|

| Uridine Phosphorylase (UP) | Clostridium perfringens | Catalyzes the phosphorolysis of arabinosyluracil to α-D-arabinose-1-phosphate. mdpi.comresearchgate.netresearchgate.net |

| Purine Nucleoside Phosphorylase (PNP) | Aeromonas hydrophila | Couples α-D-arabinose-1-phosphate with adenine to synthesize vidarabine. mdpi.comresearchgate.netresearchgate.net |

Process Optimization in Biocatalytic Vidarabine Monophosphate Production

Optimizing the biocatalytic production of vidarabine monophosphate is crucial for achieving high yields and process efficiency. Key areas of optimization include reaction conditions, enzyme immobilization, and substrate feeding strategies.

A significant challenge in the synthesis of vidarabine is its low water solubility. mdpi.comnih.gov The enzymatic cascade that directly produces the more soluble vidarabine monophosphate helps to overcome this limitation. mdpi.comresearchgate.netnih.gov This allows the reaction to be conducted in a fully aqueous medium, which is more environmentally friendly and simplifies the process. mdpi.comresearchgate.net

Enzyme immobilization is a widely used technique to enhance enzyme stability and facilitate catalyst recycling. mdpi.com For the production of vidarabine and its monophosphate, enzymes have been successfully immobilized on various carriers, including glyoxyl-agarose. mdpi.comresearchgate.netnih.govtandfonline.com This not only improves the stability of the biocatalysts but also allows for their use in continuous flow reactors, which can significantly increase productivity. mdpi.comresearchgate.netnih.govtandfonline.com

Table 2: Key Process Optimization Strategies for Vidarabine Monophosphate Production

| Optimization Strategy | Description | Benefit |

|---|---|---|

| Enzyme Immobilization | Covalent attachment of enzymes to solid supports like glyoxyl-agarose. mdpi.comresearchgate.netnih.govtandfonline.com | Increased enzyme stability, reusability, and suitability for flow chemistry. mdpi.commdpi.comresearchgate.netnih.govtandfonline.com |

| One-Pot Cascade Reaction | Combining multiple enzymatic steps in a single reactor. mdpi.comresearchgate.netresearchgate.net | Overcomes poor solubility of vidarabine and shifts reaction equilibrium towards product formation. mdpi.comresearchgate.net |

| Aqueous Medium | Conducting the reaction in water without organic co-solvents. mdpi.comresearchgate.net | Increases the "greenness" of the process and simplifies downstream processing. mdpi.comresearchgate.net |

| Fed-Batch Substrate Addition | Gradual feeding of substrates into the reactor. mdpi.com | Can improve final product yield by avoiding substrate inhibition. mdpi.com |

| Use of Thermophilic Enzymes | Employing enzymes that are stable at high temperatures. nih.gov | Simplifies enzyme purification and can reduce microbial contamination risk. nih.gov |

Prodrug Design and Intracellular Vidarabine Monophosphate Generation

The clinical application of vidarabine is hampered by its poor solubility and rapid metabolic degradation. nih.govresearchgate.net To address these issues, various prodrug strategies have been developed to enhance its delivery and intracellular conversion to the active form, vidarabine monophosphate. nih.govresearchgate.netacs.orgfiveable.menih.govijnrd.org

A primary approach involves creating prodrugs that can effectively cross cell membranes and then be enzymatically converted to vidarabine monophosphate within the cell. acs.org This strategy often circumvents the initial and frequently rate-limiting phosphorylation step of the parent nucleoside. mdpi.comresearchgate.net

One successful strategy is the synthesis of 5'-O-amino acid derivatives and 5'-O-(amino acid methyl ester phosphoramidate) derivatives of vidarabine. nih.govresearchgate.net These modifications can protect the drug from deamination and improve its uptake by cultured cells. nih.govresearchgate.netmdpi.com For example, 5'-O-D- and L-amino acid derivatives have shown equal or greater potency in vitro against certain viruses compared to vidarabine itself. nih.govresearchgate.net

The ProTide technology is another advanced prodrug approach that masks the monophosphate group, allowing for efficient intracellular delivery. researchgate.net Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate. acs.orgresearchgate.net This strategy has been applied to vidarabine, with phosphamide-modified derivatives demonstrating enhanced antiviral activity. researchgate.net These prodrugs are designed to be substrates for specific phospholipases, potentially in the liver, leading to targeted release of the active drug. researchgate.net

Table 3: Prodrug Strategies for Intracellular Vidarabine Monophosphate Delivery

| Prodrug Approach | Description | Key Advantages |

|---|---|---|

| Amino Acid Derivatives | 5'-O-D- and L-amino acid esters and phosphoramidates of vidarabine. nih.govresearchgate.net | Improved cellular uptake and protection from deamination. nih.govresearchgate.netmdpi.comresearchgate.net |

| ProTide Technology | Phosphoramidate or other phosphate-masked derivatives of vidarabine monophosphate. researchgate.net | Bypasses the initial phosphorylation step and allows for targeted delivery. acs.orgresearchgate.net |

| Cyclic Prodrugs | Cyclic diesters of vidarabine monophosphate. google.com | Potential for improved delivery and bypassing resistance mechanisms. google.com |

Biochemical and Enzymatic Mechanisms of Action of Vidarabine Monophosphate

Intracellular Phosphorylation Cascade and Activation

For vidarabine (B1017) monophosphate to exert its antiviral effects, it must first be anabolized within the host cell to its active triphosphate form, vidarabine triphosphate (ara-ATP). This bioactivation is a sequential process mediated by a series of host and, in some cases, viral enzymes.

The phosphorylation cascade of vidarabine and its monophosphate form relies on a combination of viral and cellular kinases, which contributes to its selective activity.

Initial Phosphorylation (ara-A to ara-AMP): The first phosphorylation step, converting the parent nucleoside vidarabine to vidarabine monophosphate, can be catalyzed by a viral thymidine (B127349) kinase (TK) encoded by viruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This initial step is a critical point of selectivity biorxiv.org. However, unlike some other nucleoside analogs such as acyclovir (B1169), vidarabine can also be efficiently phosphorylated by cellular kinases, like deoxyadenosine (B7792050) kinase, which allows it to remain active against TK-deficient viral strains patsnap.comcolostate.edu.

Second Phosphorylation (ara-AMP to ara-ADP): The conversion of vidarabine monophosphate to its diphosphate (B83284) form is accomplished by cellular enzymes. Specifically, cellular guanylate kinase has been identified as the enzyme responsible for this second phosphorylation step biorxiv.org.

Third Phosphorylation (ara-ADP to ara-ATP): The final conversion to the active triphosphate metabolite is carried out by other cellular enzymes, including nucleoside diphosphate kinases biorxiv.org. These enzymes are ubiquitously present in the cell for the synthesis of natural nucleoside triphosphates and also act on the diphosphate form of the vidarabine analog.

Nucleic Acid Synthesis Inhibition Mechanisms

The active metabolite, vidarabine triphosphate (ara-ATP), employs a multi-pronged approach to inhibit viral DNA synthesis, acting as both a competitive inhibitor and a chain-terminating substrate for viral DNA polymerases.

Ara-ATP structurally mimics the natural substrate deoxyadenosine triphosphate (dATP). Due to this resemblance, it competes with dATP for the active site of viral DNA polymerase patsnap.comnih.gov. The inhibition is more selective for viral DNA polymerase than for host cellular DNA polymerases, which contributes to the drug's therapeutic window nih.gov. Research has also shown that ara-ATP is a potent inhibitor of DNA primase, an essential component of the DNA replication complex that synthesizes RNA primers for DNA polymerase. This inhibition of primase is competitive with ATP and represents another significant target in halting viral nucleic acid synthesis researchgate.net.

| Compound | Enzyme Target | Inhibition Constant (Ki) | Competing Substrate | Virus/Cell Type |

|---|---|---|---|---|

| ara-ATP | DNA Primase | 2.7 µM (at 37°C) | ATP | Bovine Thymus |

| ara-ATP | DNA Primase | 2.0 µM (at 25°C) | ATP | Bovine Thymus |

| ara-ATP | DNA Polymerase α (Primase-dependent) | 1.2 µM | ATP | Bovine Thymus |

In addition to competitively inhibiting the polymerase enzyme, ara-ATP also serves as a substrate and is incorporated into the growing viral DNA strand in place of adenosine (B11128) biorxiv.orgpatsnap.com. Once incorporated, it effectively halts the elongation of the DNA chain patsnap.comnih.gov. The mechanism of termination is attributed to the unique stereochemistry of the arabinose sugar. Unlike the deoxyribose sugar in natural DNA, which has its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl, the arabinose in vidarabine has its 2'-hydroxyl in the cis position. This configuration creates steric hindrance that prevents the viral DNA polymerase from forming the next phosphodiester bond, thus terminating DNA synthesis patsnap.com.

The incorporation of vidarabine monophosphate into the DNA strand introduces significant structural distortions that destabilize the nucleic acid. The key disruptive element is the arabinose sugar, which differs from the natural deoxyribose.

Modulation of Other Critical Enzymatic Pathways

Ribonucleotide Reductase Inhibition by Diphosphorylated Metabolites

Vidarabine, after its initial phosphorylation to vidarabine monophosphate, is further converted to its diphosphate and triphosphate forms within the cell. The diphosphorylated metabolite of vidarabine has been shown to exhibit inhibitory activity against ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxynucleotides, the building blocks of DNA, from their corresponding ribonucleotides. By inhibiting ribonucleotide reductase, the diphosphorylated metabolite of vidarabine effectively depletes the intracellular pool of deoxynucleotides available for viral DNA synthesis. patsnap.com This action complements the primary inhibition of viral DNA polymerase by the triphosphate form, creating a multi-faceted attack on the viral replication machinery. patsnap.com

Effects on RNA Polyadenylation Processes

The active triphosphate form of vidarabine, ara-ATP, has been demonstrated to selectively inhibit RNA polyadenylation in vitro. nih.gov Polyadenylation is a critical post-transcriptional modification of messenger RNA (mRNA) in which a tail of adenine (B156593) nucleotides is added to the 3' end. This poly(A) tail is essential for mRNA stability, nuclear export, and translation. The selective inhibition of polynucleotide adenylyltransferase, the enzyme responsible for this process, by ara-ATP suggests a potential mechanism for the antiviral action of vidarabine that is distinct from its effects on DNA synthesis. nih.gov By interfering with the proper processing and maturation of viral mRNA, vidarabine triphosphate can disrupt the synthesis of viral proteins necessary for replication.

Inhibition of S-Adenosylhomocysteine Hydrolase

Vidarabine has been identified as an inactivator of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a vital role in cellular methylation reactions by hydrolyzing SAH to adenosine and homocysteine. The accumulation of SAH, a product of methylation reactions, is inhibitory to most S-adenosylmethionine (SAM)-dependent methyltransferases. By inactivating SAH hydrolase, vidarabine leads to an accumulation of SAH, which in turn can inhibit essential viral and cellular methylation processes, such as the methylation of the 5' cap of viral mRNA. This inhibition of transmethylation reactions is considered a contributing factor to the antiviral properties of vidarabine.

Comparative Enzyme Selectivity and Specificity Considerations

The therapeutic efficacy of vidarabine is rooted in its selective inhibition of viral enzymes over their host cell counterparts. The active form, vidarabine triphosphate (ara-ATP), demonstrates a greater affinity for viral DNA polymerase than for cellular DNA polymerases. patsnap.com This selective inhibition is a cornerstone of its antiviral specificity, minimizing toxicity to the host's cells. patsnap.com

In comparison to other antiviral agents like acyclovir, vidarabine's activation pathway offers a distinct advantage against certain resistant viral strains. While acyclovir requires phosphorylation by a virus-encoded thymidine kinase for its initial activation, vidarabine is phosphorylated to its active triphosphate form by cellular kinases. selleckchem.com This makes vidarabine effective against acyclovir-resistant herpes simplex virus (HSV) and varicella-zoster virus (VZV) mutants that are deficient in the viral thymidine kinase. selleckchem.com

However, the rapid deamination of vidarabine to the less potent arabinosyl hypoxanthine (B114508) contrasts with the metabolic stability of other antivirals, presenting a comparative disadvantage. wikipedia.org Network meta-analyses of clinical trials for conditions like herpes labialis have shown that while vidarabine monophosphate is effective in reducing healing time, combination therapies involving other agents may offer superior outcomes. nih.gov

Interactive Data Table: Enzyme Interactions of Vidarabine Metabolites

| Metabolite | Target Enzyme | Effect of Interaction |

| Vidarabine Diphosphate | Ribonucleotide Reductase | Inhibition, leading to depletion of deoxynucleotide pools |

| Vidarabine Triphosphate (ara-ATP) | Viral DNA Polymerase | Competitive inhibition, chain termination |

| Vidarabine Triphosphate (ara-ATP) | Polynucleotide Adenylyltransferase | Selective inhibition of RNA polyadenylation |

| Vidarabine | S-Adenosylhomocysteine Hydrolase | Inactivation, leading to inhibition of methylation |

| Vidarabine | Adenosine Deaminase | Deamination to the less active arabinosyl hypoxanthine |

Molecular Interactions and Biological Targets of Vidarabine Monophosphate

Elucidation of Protein-Ligand Binding Dynamics

The antiviral activity of vidarabine (B1017) is critically dependent on the binding of its triphosphate metabolite, ara-ATP, to viral DNA polymerases. This interaction is characterized by direct engagement with the enzyme's active site and a notable specificity that favors the viral enzyme over its host cell counterparts.

Direct Interactions with Viral DNA Polymerase Active Sites

Ara-ATP functions as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of viral DNA polymerase. mdpi.compatsnap.com By mimicking the structure of dATP, ara-ATP binds to the enzyme, thereby reducing the efficiency of viral DNA synthesis. patsnap.com This binding is a crucial first step in its mechanism of action, preceding its incorporation into the nascent DNA strand. mdpi.com The interaction is governed by the specific conformational landscape of the viral polymerase active site, which accommodates the arabinose sugar moiety of ara-ATP.

Binding Affinity and Specificity with Target Enzymes

A key feature of vidarabine's therapeutic profile is the higher affinity of its active form, ara-ATP, for viral DNA polymerases compared to host cellular DNA polymerases. patsnap.com This selective inhibition contributes to its antiviral specificity and mitigates toxicity to host cells. patsnap.com For instance, the DNA polymerase induced by Herpes Simplex Virus (HSV) is significantly more sensitive to inhibition by ara-ATP than cellular DNA polymerases α and β. Research has shown that the HSV-1-induced DNA-dependent DNA polymerase is 116-fold more sensitive to ara-ATP than cellular DNA polymerase-alpha and 39-fold more sensitive than cellular DNA polymerase-beta.

Interactive Table: Comparative Inhibition of DNA Polymerases by Ara-ATP

| Enzyme | Organism/Virus | Relative Sensitivity to Ara-ATP |

|---|---|---|

| DNA Polymerase | Herpes Simplex Virus Type 1 (HSV-1) | High |

| DNA Polymerase α | Human (cellular) | Low |

Structural Basis of Nucleic Acid Incorporation

The incorporation of ara-ATP into the growing viral DNA chain is the second critical step in its antiviral mechanism, leading to the termination of DNA elongation. This process is a direct consequence of the unique stereochemistry of the arabinose sugar within the nucleotide analogue.

Impact on Phosphodiester Bond Formation and DNA Elongation

The crucial difference between vidarabine and natural nucleosides is the presence of an arabinose sugar in place of deoxyribose. In arabinose, the 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl group, which is different from the cis configuration in ribose and the lack of a 2'-hydroxyl in deoxyribose. This stereochemistry introduces steric hindrance after ara-ATP is incorporated into the DNA chain. patsnap.com This steric clash prevents the viral DNA polymerase from forming the next phosphodiester bond, effectively halting further elongation of the DNA strand. patsnap.comdrugbank.com This act of chain termination is a definitive step in preventing the replication of the viral genome. patsnap.com

Interactions with Host Cellular Components

While the primary target of vidarabine monophosphate's active form is viral DNA polymerase, its journey to becoming an active antiviral agent and its broader effects involve significant interactions with host cellular enzymes. Vidarabine is initially phosphorylated by cellular enzymes to its monophosphate form, and subsequently to the active triphosphate, ara-ATP. patsnap.com

The diphosphate (B83284) form of vidarabine (ara-ADP) has been shown to inhibit the host enzyme ribonucleotide reductase. patsnap.com This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting this enzyme, ara-ADP further depletes the pool of available deoxynucleotides for viral DNA replication, adding another layer to its antiviral activity. patsnap.com

Furthermore, the active triphosphate form, ara-ATP, can inhibit S-adenosylhomocysteine hydrolase. This enzyme is involved in transmethylation reactions, which are crucial for various cellular processes. Another significant interaction with host components is the deamination of vidarabine by adenosine (B11128) deaminase, which converts it to the less active hypoxanthine (B114508) arabinoside, thereby limiting its effectiveness. patsnap.com

| Compound Form | Host Cellular Target | Consequence of Interaction |

| Vidarabine | Adenosine deaminase | Deamination to a less active metabolite. patsnap.com |

| Vidarabine Diphosphate (ara-ADP) | Ribonucleotide reductase | Inhibition, leading to a reduced pool of deoxynucleotides for DNA synthesis. patsnap.com |

| Vidarabine Triphosphate (ara-ATP) | S-adenosylhomocysteine hydrolase | Inhibition of cellular transmethylation reactions. |

Pathways Affecting Host DNA Repair Mechanisms

Vidarabine monophosphate (ara-AMP) exerts its biological effects after intracellular phosphorylation to its active triphosphate form, adenine (B156593) arabinoside triphosphate (ara-ATP). drugbank.com This active metabolite serves as an analogue of deoxyadenosine triphosphate (dATP) and can interfere with host DNA repair mechanisms through competitive inhibition and incorporation into DNA strands. drugbank.comwikipedia.org

The primary mechanism involves the competitive inhibition of DNA polymerases, enzymes crucial for both DNA replication and repair. patsnap.com While ara-ATP shows greater selectivity for viral DNA polymerase, it also inhibits host cellular DNA polymerases to some extent. patsnap.com By competing with the natural substrate, dATP, ara-ATP can slow down or halt the DNA synthesis required to mend damaged DNA. wikipedia.org

Furthermore, ara-ATP can be incorporated into the host's DNA strand during the repair process. wikipedia.org The presence of the arabinose sugar instead of deoxyribose in its structure creates steric hindrance, which prevents the formation of a proper phosphodiester bridge with the next nucleotide. patsnap.com This act of incorporation effectively terminates the elongation of the DNA chain, leading to the accumulation of DNA strand breaks and faulty genetic code. drugbank.compatsnap.com This disruption of DNA synthesis is a key factor in its therapeutic effects, particularly in contexts where it is combined with agents that induce DNA damage, such as radiation therapy. patsnap.com Research has shown that by inhibiting DNA repair, vidarabine monophosphate can enhance the efficacy of such treatments. patsnap.com

| Mechanism | Target Enzyme/Process | Molecular Outcome | Reference |

|---|---|---|---|

| Competitive Inhibition | Host DNA Polymerase | Reduces the efficiency of DNA synthesis during repair by competing with dATP. | patsnap.com |

| DNA Incorporation | Growing DNA Strand | Acts as a chain terminator, preventing further elongation and leading to strand breaks. | drugbank.comwikipedia.org |

| Synergistic Action | DNA Repair Pathways | Enhances the effects of DNA-damaging agents (e.g., radiation) by preventing the cell from repairing the damage. | patsnap.com |

Modulation of Innate Immune Signaling Cascades (e.g., cGAS-STING Pathway)

The cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA. frontiersin.orgfrontiersin.org This pathway is crucial for initiating an immune response against viral infections and cellular damage. frontiersin.org Upon detecting double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cGAMP. frontiersin.org cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. frontiersin.orgunc.edu

While direct modulation of the cGAS-STING pathway by vidarabine monophosphate is not extensively documented, its mechanism of action suggests a potential for indirect activation. As detailed previously, the active metabolite of vidarabine monophosphate can be incorporated into DNA and inhibit repair processes, leading to the accumulation of DNA damage and strand breaks. wikipedia.orgpatsnap.com This cellular stress and the potential generation of cytosolic DNA fragments could, in theory, be recognized by cGAS, thereby activating the STING pathway.

This hypothesis is supported by research on other nucleoside analogues. For instance, Cytarabine (Ara-C), a pyrimidine (B1678525) nucleoside analog with a similar arabinose sugar moiety, has been demonstrated to induce double-stranded DNA breaks that lead to the activation of the cGAS-STING signaling axis in cancer cells. researchgate.net This activation converts the tumor microenvironment into a more inflamed state, enhancing its immunogenicity. researchgate.net Given the mechanistic similarities in causing DNA damage, it is plausible that vidarabine monophosphate could trigger a similar immune-stimulating response through the cGAS-STING pathway, a possibility that warrants further investigation.

Advanced Material Interactions: Vidarabine Monophosphate in Nanoconjugates

Chiral Nanowire Formulations and Associated Molecular Interactions

Vidarabine monophosphate has been utilized as a key building block in the self-assembly of advanced nanomaterials. Researchers have successfully developed chiral vidarabine monophosphate-gadolinium nanowires (aAGd-NWs) through a process of coordination-driven self-assembly. patsnap.com In this formulation, the vidarabine monophosphate (ara-AMP) molecules coordinate with gadolinium (Gd) ions, a clinical contrast agent. patsnap.com

The resulting nanostructures exhibit distinct and advantageous features. These nanowires have an ultrafine topography and a negative surface charge. patsnap.com A key characteristic of these nanoconjugates is their right-handed chirality. patsnap.com These physical and chemical properties are believed to enhance the ability of the nanowires to penetrate deeply into tissues. patsnap.com The molecular interactions within the nanowire structure are based on the coordination bonds between the phosphate (B84403) group of ara-AMP and the gadolinium ions, which drives the assembly into a stable, elongated, chiral structure. patsnap.com Functionally, these nanowires not only serve as a delivery vehicle but also actively participate in therapeutic action by enhancing X-ray deposition and inhibiting DNA repair, thereby sensitizing cells to radiation. patsnap.com

| Property | Description | Functional Implication | Reference |

|---|---|---|---|

| Composition | Coordination polymer of Vidarabine monophosphate (ara-AMP) and Gadolinium (Gd). | Combines therapeutic and imaging modalities. | patsnap.com |

| Chirality | Exhibits right-handed chirality. | Contributes to deep tissue penetration. | patsnap.com |

| Surface Charge | Negative | Influences cellular uptake and distribution. | patsnap.com |

| Topography | Ultrafine nanowire structure. | High surface area for interactions. | patsnap.com |

Interactions with Imaging Agents in Hybrid Systems

The integration of vidarabine monophosphate into hybrid systems with imaging agents showcases its versatility in theranostics—an approach that combines therapy and diagnostics. The aforementioned chiral nanowires are a prime example of such a hybrid system. patsnap.com In the aAGd-NWs, vidarabine monophosphate is directly complexed with gadolinium, which is widely used as a contrast agent in Magnetic Resonance Imaging (MRI). patsnap.com This interaction allows the nanowires to potentially serve as an MRI-visible entity, enabling the visualization of their distribution and localization in tissues while simultaneously delivering the therapeutic action of the vidarabine monophosphate. patsnap.com

Structure Activity Relationships Sar of Vidarabine Monophosphate and Analogs

Impact of Arabinose Sugar Moiety on Biological Activity

Vidarabine (B1017), a nucleoside analog, is structurally similar to adenosine (B11128), with the critical difference being the sugar component. patsnap.com Instead of the ribose sugar found in adenosine, vidarabine contains an arabinose sugar. patsnap.com This substitution is fundamental to its antiviral properties. guidechem.com The arabinose moiety, once vidarabine is metabolized to its active triphosphate form (ara-ATP), introduces steric hindrance when incorporated into viral DNA. patsnap.com This structural alteration prevents the formation of phosphodiester bridges, thereby halting the elongation of the viral DNA chain. guidechem.comdrugbank.com This mechanism of chain termination is a cornerstone of its ability to inhibit viral replication. patsnap.com

The distinct stereochemistry of arabinose compared to ribose is what imparts these unique pharmacological characteristics. guidechem.com The altered sugar conformation is pivotal for the disruption of viral DNA synthesis. guidechem.com

Significance of the Monophosphate Group for Prodrug Activation and Target Recognition

Vidarabine itself is a prodrug, meaning it requires intracellular conversion to its active form to exert its antiviral effects. wikipedia.org This activation process is a three-step phosphorylation cascade, initiated by cellular enzymes. patsnap.com The first step is the formation of vidarabine monophosphate (ara-AMP). patsnap.com This is followed by further phosphorylation to vidarabine diphosphate (B83284) (ara-ADP) and finally to the active vidarabine triphosphate (ara-ATP). patsnap.com

The active triphosphate metabolite, ara-ATP, then acts as a competitive inhibitor of viral DNA polymerase. patsnap.comwikipedia.org It competes with the natural deoxyadenosine (B7792050) triphosphate (dATP), and its incorporation into the growing DNA chain leads to the termination of viral replication. drugbank.com Interestingly, the diphosphate form (ara-ADP) also exhibits some inhibitory activity by targeting ribonucleotide reductase, an enzyme involved in synthesizing DNA precursors. wikipedia.org

The development of vidarabine 5'-monophosphate as a drug was a strategic approach to bypass the initial and often inefficient phosphorylation step of vidarabine, aiming for better solubility and bioavailability. nih.gov

Influence of Purine (B94841) Base Modifications on Antiviral Efficacy

Modifications to the purine base of vidarabine have been explored to enhance its antiviral properties and overcome limitations such as metabolic instability. wikipedia.org A significant challenge with vidarabine is its susceptibility to deamination by adenosine deaminase (ADA) into the less potent metabolite, arabinosyl hypoxanthine (B114508) (ara-H). wikipedia.orgnih.gov

One notable modification involves the replacement of the amine group on the purine ring with a methoxy (B1213986) group (ara-M). wikipedia.org This change has been shown to increase selectivity against Varicella Zoster Virus by approximately 10-fold compared to the parent compound, vidarabine (ara-A). wikipedia.org However, a significant drawback of this particular modification is that the resulting analog cannot be phosphorylated, rendering it inactive against other viruses. wikipedia.org This highlights the delicate balance required in modifying the purine base to improve certain characteristics without compromising the essential steps for its mechanism of action.

The following table summarizes the impact of a key purine base modification on vidarabine's activity:

| Compound | Modification | Impact on Activity |

| Vidarabine (ara-A) | Unmodified adenine (B156593) base | Broad-spectrum antiviral activity, but susceptible to deamination. |

| Ara-M | Amine group replaced with a methoxy group | 10-fold greater selectivity against VZV, but inactive against other viruses due to lack of phosphorylation. wikipedia.org |

Stereochemical Requirements for Optimal Molecular Interaction

The stereochemistry of the sugar moiety is a critical determinant of vidarabine's antiviral activity. As a stereoisomer of adenosine, the arabinose sugar in vidarabine has a different spatial arrangement of its hydroxyl groups compared to the ribose in adenosine. chemeurope.com This specific three-dimensional structure is essential for its interaction with viral enzymes and its ability to disrupt DNA synthesis.

The "up" configuration of the 2'-hydroxyl group in the arabinose sugar, in contrast to the "down" configuration in ribose, is a key feature. nih.gov This stereochemical difference is what leads to the steric clash and subsequent chain termination once the triphosphate form is incorporated into the viral DNA. patsnap.com The precise orientation of the sugar and its substituents is therefore paramount for the molecule to be recognized by viral DNA polymerase and to exert its inhibitory effect. Any alteration in this stereochemistry can significantly diminish or abolish its antiviral efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method aims to build mathematical models that can predict the activity of new compounds based on their physicochemical, electronic, and structural properties. nih.govchemmethod.com In the context of antiviral drug development, QSAR can be a valuable tool for designing more potent and selective inhibitors. nih.gov

While specific QSAR studies focused exclusively on vidarabine monophosphate are not extensively reported in the reviewed literature, the principles of QSAR are highly relevant to understanding its analogs. For instance, QSAR studies on other nucleoside analogs have demonstrated the importance of descriptors such as lipophilicity (log P), electronic parameters (Hammett and Taft parameters), and steric factors in determining antiviral activity. youtube.com These analyses often reveal that a balance between hydrophilicity and lipophilicity is crucial for optimal cell membrane penetration and interaction with the target enzyme. youtube.com

The development of QSAR models for vidarabine analogs could provide valuable insights into the structural requirements for improved activity, such as modifications to the purine base or the sugar moiety that could enhance binding to viral DNA polymerase or reduce susceptibility to metabolic degradation. mdpi.com

Structural Underpinnings of Viral Resistance Evolution

The emergence of viral resistance to vidarabine is a clinical concern, particularly in immunocompromised patients. oup.com The primary mechanism of resistance involves mutations in the viral DNA polymerase gene. wikipedia.orgoup.com These mutations alter the enzyme's structure, reducing its affinity for the active form of vidarabine, ara-ATP. oup.com Consequently, the drug is less effective at inhibiting DNA synthesis.

Structural studies of viral DNA polymerases have provided insights into how these resistance mutations function. broadinstitute.org Some mutations may directly impact the drug's binding site, while others can allosterically affect the enzyme's conformation, making it less receptive to the antiviral agent. broadinstitute.org It is noteworthy that viral strains resistant to vidarabine often show changes in their DNA polymerase. wikipedia.org

Importantly, resistance to vidarabine does not typically confer cross-resistance to other antiviral agents with different mechanisms of action, such as acyclovir (B1169), which is dependent on viral thymidine (B127349) kinase for its initial phosphorylation. oup.comresearchgate.net However, mutations in the DNA polymerase can sometimes lead to cross-resistance with other polymerase inhibitors like foscarnet. oup.com Understanding the structural basis of these resistance mutations is crucial for the development of next-generation antiviral therapies that can overcome this challenge. broadinstitute.org

Computational Modeling and Theoretical Studies of Vidarabine Monophosphate

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as vidarabine (B1017) monophosphate, and its biological target. researchgate.net In the case of vidarabine, its active form, vidarabine triphosphate (ara-ATP), is known to target viral DNA polymerase. Current time information in Edmonton, CA.mdpi.com While direct molecular docking and dynamics simulation studies specifically on vidarabine monophosphate are not extensively available in the public domain, the principles of these techniques can be applied to understand its journey to the active triphosphate form and the subsequent target engagement.

Upon entering a host cell, vidarabine is phosphorylated to vidarabine monophosphate (ara-AMP) and subsequently to the active vidarabine triphosphate (ara-ATP). Current time information in Edmonton, CA.patsnap.com Molecular docking could be employed to model the interaction of vidarabine and vidarabine monophosphate with the kinase enzymes responsible for these phosphorylation steps. Such studies would elucidate the specific binding modes and key amino acid residues involved in the catalytic process.

Once converted to ara-ATP, it acts as a competitive inhibitor of the viral DNA polymerase. Current time information in Edmonton, CA.mdpi.com Molecular docking simulations can predict the binding affinity and orientation of ara-ATP within the active site of the viral DNA polymerase, comparing it to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). These simulations can reveal the structural basis for the inhibitory activity of ara-ATP, such as the steric hindrance caused by the arabinose sugar moiety which can lead to chain termination during viral DNA replication. Current time information in Edmonton, CA.

Molecular dynamics (MD) simulations can further enhance this understanding by providing a dynamic view of the protein-ligand complex over time. researchgate.net An MD simulation of ara-ATP bound to viral DNA polymerase could reveal the stability of the interaction, the conformational changes induced in the enzyme upon binding, and the role of surrounding water molecules in mediating the interaction. researchgate.net

Table 1: Key Proteins in Vidarabine Monophosphate's Mechanism of Action and Potential for Computational Modeling

| Protein Target | Role in Vidarabine's Action | Potential Computational Modeling Application |

| Cellular Kinases | Phosphorylation of vidarabine to vidarabine monophosphate and subsequently to the di- and tri-phosphate forms. Current time information in Edmonton, CA.patsnap.com | Molecular docking to predict binding modes and substrate specificity. MD simulations to study enzyme-substrate dynamics. |

| Viral DNA Polymerase | Inhibition of viral DNA synthesis by the active form, vidarabine triphosphate (ara-ATP). Current time information in Edmonton, CA.mdpi.com | Molecular docking to compare the binding of ara-ATP and dATP. MD simulations to analyze the stability of the enzyme-inhibitor complex. |

| Adenosine (B11128) Deaminase | Inactivation of vidarabine through deamination to hypoxanthine (B114508) arabinoside. patsnap.com | Molecular docking to understand substrate recognition. Quantum chemical calculations to study the reaction mechanism. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules like vidarabine monophosphate. These methods can be used to calculate various molecular properties that are crucial for understanding its biological activity.

By applying quantum chemical methods, it is possible to determine the optimal three-dimensional geometry of vidarabine monophosphate and to analyze its electron distribution. This includes identifying the locations of highest and lowest electron density, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. Such information is vital for understanding how the molecule interacts with its biological targets and metabolizing enzymes.

Furthermore, quantum chemical calculations can be used to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

These calculations can also be used to model the reaction mechanisms of enzymatic transformations, such as the phosphorylation of vidarabine to vidarabine monophosphate and its subsequent conversions, as well as its inactivation by adenosine deaminase. By mapping the potential energy surface of these reactions, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the catalytic processes at a molecular level.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for vidarabine monophosphate analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.

The development of a pharmacophore model for vidarabine monophosphate analogs would begin with a set of known active and inactive molecules. By comparing the structural features of these compounds, a common pharmacophore hypothesis can be generated that distinguishes the active compounds from the inactive ones. This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to possess similar antiviral activity. nih.gov

This approach is particularly useful when the three-dimensional structure of the biological target is unknown or when designing analogs with improved properties, such as enhanced metabolic stability or increased cell permeability. For instance, a pharmacophore model could be developed to identify compounds that are good substrates for the necessary cellular kinases but poor substrates for inactivating enzymes like adenosine deaminase.

Ligand-based drug design can also involve the generation of 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of a set of molecules with their biological activity. These models can provide a more quantitative prediction of the activity of new analogs and can help to guide their design and optimization.

Predictive Algorithms for Vidarabine Monophosphate Analog Efficacy

Predictive algorithms, particularly those based on Quantitative Structure-Activity Relationships (QSAR), play a crucial role in forecasting the efficacy of new drug candidates. tandfonline.com For vidarabine monophosphate, QSAR models could be developed to predict the antiviral activity of its analogs based on their physicochemical and structural properties.

The development of a QSAR model involves a dataset of vidarabine analogs with known antiviral activities. For each analog, a set of molecular descriptors is calculated, which can include properties like molecular weight, lipophilicity (logP), polar surface area, and various electronic and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. tandfonline.com

A well-validated QSAR model can then be used to predict the antiviral efficacy of novel, untested vidarabine monophosphate analogs. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process.

These predictive models can also provide insights into the key molecular features that contribute to the antiviral activity. By analyzing the descriptors that have the most significant impact on the predicted activity, researchers can gain a better understanding of the structure-activity relationship and design new analogs with improved efficacy.

Theoretical Mechanistic Studies of Enzymatic Transformations and Inactivation

Understanding the enzymatic transformations that vidarabine monophosphate undergoes is crucial for optimizing its therapeutic potential. Theoretical mechanistic studies, often employing quantum chemical calculations, can provide detailed insights into these processes.

One of the key enzymatic transformations is the multi-step enzymatic synthesis of vidarabine monophosphate itself. A three-step multi-enzymatic cascade reaction has been described for its one-pot synthesis. researchgate.net This process involves:

The phosphorolysis of arabinosyluracil (araU) by uridine (B1682114) phosphorylase, generating uracil (B121893) and α-d-arabinose-1-phosphate. researchgate.net

The coupling of α-d-arabinose-1-phosphate with adenine (B156593), catalyzed by a purine (B94841) nucleoside phosphorylase, to form vidarabine (araA). researchgate.net

The phosphorylation of vidarabine by a deoxyadenosine kinase to produce vidarabine 5'-monophosphate (araA-MP), using ATP as the phosphate (B84403) donor. researchgate.net

Theoretical studies can model the reaction mechanism of each of these enzymatic steps, identifying key intermediates and transition states. This can help in understanding the substrate specificity of the enzymes and in optimizing the reaction conditions for improved yield.

Another critical aspect is the inactivation of vidarabine by adenosine deaminase, which converts it to the less active metabolite, hypoxanthine arabinoside. patsnap.com Theoretical studies can elucidate the mechanism of this deamination reaction, providing a basis for the design of vidarabine analogs that are more resistant to this inactivation pathway. By modifying the chemical structure of vidarabine in a way that hinders its binding to adenosine deaminase, without affecting its desired antiviral activity, the half-life and efficacy of the drug could be significantly enhanced.

Systems-Level Modeling of Intracellular Metabolism and Drug Effects

Systems-level modeling provides a holistic view of how a drug like vidarabine monophosphate interacts with the complex network of biochemical reactions within a cell. nih.gov This approach goes beyond the study of individual molecular interactions and aims to understand the emergent properties of the system as a whole.

A systems-level model of vidarabine monophosphate's intracellular metabolism would integrate information about its transport into the cell, its phosphorylation to the active triphosphate form, its incorporation into viral DNA, and its inactivation by cellular enzymes. nih.gov Such a model would be represented by a network of interconnected biochemical reactions, with each reaction described by a mathematical equation that captures its kinetics.

By simulating this model, researchers can predict the intracellular concentrations of vidarabine and its metabolites over time and understand how these concentrations are affected by various factors, such as the initial drug dose and the activity of different enzymes. This can help in optimizing dosing regimens to maximize the therapeutic effect while minimizing potential toxicity.

Advanced Research Methodologies for Vidarabine Monophosphate Studies

In Vitro Biochemical and Cellular Assay Systems

To exert its antiviral effect, Vidarabine (B1017) Monophosphate must be intracellularly converted to its active triphosphate form, Vidarabine Triphosphate (ara-ATP), through a series of phosphorylation steps catalyzed by host cell kinases. drugbank.compatsnap.com Quantitative enzyme kinetic assays are critical for dissecting this activation pathway and for quantifying the inhibitory potency of ara-ATP against its primary target, viral DNA polymerase. drugbank.comnih.gov

These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor (ara-ATP) and the natural substrate (e.g., dATP for DNA polymerase). This allows for the determination of key inhibitory parameters, such as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

Research has shown that ara-ATP is a potent inhibitor of various DNA polymerases. For instance, studies on DNA primase, an enzyme crucial for initiating DNA synthesis, revealed that ara-ATP acts as a competitive inhibitor with respect to ATP, with Ki values of 2.0 µM and 2.7 µM. nih.gov Furthermore, differential inhibition has been observed between host cell polymerases, with ara-ATP showing significantly higher potency against DNA polymerase α compared to DNA polymerase β. nih.gov This selectivity is a crucial aspect of its therapeutic window.

| Enzyme Target | Organism/Source | Inhibitor | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|---|---|

| DNA Primase | Calf Thymus | ara-ATP | 2.7 µM | Competitive with ATP |

| DNA Polymerase α | Calf Thymus | ara-ATP | 3 µM | Competitive with dATP |

| DNA Polymerase β | Calf Thymus | ara-ATP | 45 µM | Competitive with dATP |

This table summarizes the inhibitory constants (Ki) of Vidarabine Triphosphate (ara-ATP) against various DNA polymerases, as determined by quantitative enzyme kinetic assays. The data illustrates the differential sensitivity of the enzymes to the active metabolite. nih.govnih.gov

Commonly employed cell-based assays include:

Plaque Reduction Assay (PRA): This is a gold-standard assay for quantifying antiviral activity. A viral plaque is a localized area of cell death (cytopathic effect) resulting from viral replication. In a PRA, infected cell monolayers are treated with various concentrations of the antiviral agent. The concentration that reduces the number of plaques by 50% (EC50 or IC50) is a key measure of the drug's potency. researchgate.net

Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from the virus-induced damage and death known as CPE. Cell viability is typically assessed using colorimetric methods, providing a quantitative measure of the antiviral effect.

Virus Yield Reduction Assay: This method directly quantifies the amount of new infectious virus particles produced by infected cells in the presence of the antiviral compound. A significant reduction in the viral yield indicates potent antiviral activity.

Studies using these assays have quantified the efficacy of Vidarabine against key viral pathogens. For example, in cell culture, Vidarabine has demonstrated potent activity against Herpes Simplex Virus (HSV) types 1 and 2. medchemexpress.com

| Virus | Assay Type | Parameter | Value (µg/mL) |

|---|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | Cell Culture Assay | IC50 | 9.3 |

| Herpes Simplex Virus-2 (HSV-2) | Cell Culture Assay | IC50 | 11.3 |

This table displays the 50% inhibitory concentration (IC50) values for Vidarabine against HSV-1 and HSV-2, demonstrating its antiviral efficacy in cell-based systems. medchemexpress.com

The mechanism of Vidarabine's active form, ara-ATP, involves both the competitive inhibition of viral DNA polymerase and its incorporation into the growing viral DNA chain, which leads to chain termination and halts replication. drugbank.comnih.gov Advanced molecular techniques are used to directly monitor and quantify this inhibition of nucleic acid biosynthesis.

Quantitative Polymerase Chain Reaction (qPCR) is a powerful tool for this purpose. This technique allows for the precise measurement of the number of copies of a specific DNA sequence in a sample. In the context of antiviral research, qPCR can be used to quantify the amount of viral DNA in infected cells that have been treated with Vidarabine Monophosphate compared to untreated control cells. A dose-dependent decrease in the quantity of viral DNA provides direct evidence of the drug's inhibitory effect on viral replication. Studies assessing other viral DNA polymerase inhibitors have successfully used qPCR to calculate EC50 values for the inhibition of viral DNA replication, a methodology directly applicable to Vidarabine Monophosphate research. nih.gov

Structural Biology Approaches

Structural biology provides a three-dimensional view of molecular interactions, offering profound insights into how drugs like Vidarabine Monophosphate bind to their targets and exert their effects. These methodologies are crucial for understanding the basis of drug efficacy and for guiding the design of new, more potent antiviral agents.

X-ray crystallography is a high-resolution technique used to determine the precise atomic and molecular structure of a crystal. In drug discovery, this method is used to visualize how a ligand (such as the active form, ara-ATP) binds to the active site of its target protein (e.g., a viral polymerase or primase). By crystallizing the protein in a complex with the drug, researchers can map out the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event.

This information is invaluable for understanding the mechanism of inhibition. A significant breakthrough in this area was the determination of the X-ray crystal structure of the human primase catalytic subunit (Pri1) in complex with Vidarabine Triphosphate (vidarabine-TP or ara-ATP). This structural data elucidated the precise binding mode of the inhibitor within the enzyme's active site, explaining the molecular basis for its potent inhibition of primer synthesis, a critical step in DNA replication.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to obtain structural and dynamic information about molecules in solution. Unlike X-ray crystallography, which provides a static picture of a molecule in a crystal lattice, NMR can reveal the conformational flexibility of a molecule in a more physiologically relevant state.

For Vidarabine Monophosphate, NMR is used to determine the preferred three-dimensional shape, or conformation, of the arabinose sugar ring. The conformation of the sugar is a critical determinant of how the nucleotide analog is recognized and processed by kinases and polymerases. NMR studies of oligoarabinonucleotides, including Vidarabine Monophosphate (5'aAMP), have provided detailed conformational insights. By analyzing proton-proton and proton-phosphorus coupling constants, researchers have determined that the arabinose sugar in 5'aAMP exhibits a preference for an N-type sugar pucker conformation. This type of detailed structural information is essential for building accurate computational models of drug-target interactions.

Cryo-Electron Microscopy in Complex Assembly Characterization

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the high-resolution, three-dimensional structure of biological macromolecules in their near-native state. researchgate.net While specific cryo-EM studies focusing on vidarabine monophosphate are not prevalent in published literature, the methodology holds significant potential for characterizing its interactions within viral replication complexes.

The primary antiviral action of vidarabine involves its conversion to the active triphosphate form, ara-ATP, which then targets viral DNA polymerase. patsnap.comdrugbank.com Cryo-EM could be employed to visualize the entire viral DNA polymerase holoenzyme in complex with a DNA template and the incorporated ara-ATP. Such a structure would provide unprecedented insight into the mechanism of chain termination induced by the drug. patsnap.com By capturing snapshots of the enzyme at different stages of nucleotide incorporation, researchers could directly observe the steric hindrance caused by the arabinose sugar, which prevents the formation of subsequent phosphodiester bonds. patsnap.com This structural data would be invaluable for understanding the precise molecular basis of its antiviral activity and for the rational design of next-generation polymerase inhibitors. biorxiv.org

Biophysical Characterization of Molecular Interactions

Understanding the physical principles governing the interaction between vidarabine's active form and its viral targets is fundamental to its pharmacology. Biophysical techniques provide quantitative data on binding kinetics, thermodynamics, and target engagement.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govmdpi.com It allows for the precise determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. youtube.com

In the context of vidarabine monophosphate, SPR would be an ideal method to quantify the binding kinetics of its active triphosphate metabolite, ara-ATP, to viral DNA polymerase. In a typical experiment, the viral polymerase would be immobilized on a sensor chip surface. nih.gov Solutions containing varying concentrations of ara-ATP would then be flowed over the surface. researchgate.net The binding and subsequent dissociation would be monitored in real-time, yielding a sensorgram from which kinetic parameters can be calculated. youtube.com This data is critical for comparing the affinity of ara-ATP for viral versus host DNA polymerases, providing insight into the drug's selectivity. patsnap.com

| Analyte | Ligand | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) |

|---|---|---|---|---|

| ara-ATP | Viral DNA Polymerase | 6.2 x 10⁵ | 4.1 x 10⁻² | 66.1 |

| dATP (natural substrate) | Viral DNA Polymerase | 8.5 x 10⁵ | 5.3 x 10⁻² | 62.4 |

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. wikipedia.orgharvard.edu

ITC could be used to characterize the thermodynamic forces driving the interaction between ara-ATP and viral DNA polymerase. In an ITC experiment, a solution of ara-ATP would be titrated into a sample cell containing the purified viral enzyme. khanacademy.org The resulting heat changes upon binding are measured to generate a binding isotherm. vanderbilt.edu The shape of this curve provides the binding affinity and stoichiometry, while the magnitude of the heat change provides the enthalpy. From these values, the Gibbs free energy (ΔG) and entropy can be calculated. This information reveals whether the binding is driven by favorable enthalpy changes (e.g., hydrogen bonding) or entropy changes (e.g., hydrophobic interactions), offering a deeper understanding of the binding mechanism. khanacademy.org

| Parameter | Value |

|---|---|

| Binding Affinity (K_a) | 1.5 x 10⁷ M⁻¹ |

| Stoichiometry (n) | 1.02 |

| Enthalpy (ΔH) | -8.5 kcal/mol |

| Entropy (ΔS) | 4.2 cal/mol·K |

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In pharmaceutical research, MS-based proteomics approaches are invaluable for identifying the protein targets of a drug and characterizing any covalent modifications. benthamscience.comnih.gov

While vidarabine's primary target, viral DNA polymerase, is well-established, MS could be used to confirm this interaction and uncover potential off-target effects. drugbank.com A "shotgun" proteomics approach could be employed where cell lysates from virus-infected cells, treated with vidarabine, are analyzed. nih.gov Proteins that are differentially expressed or post-translationally modified in the presence of the drug could be identified. Furthermore, techniques like chemical cross-linking coupled with MS could be used to directly identify proteins that physically interact with vidarabine's metabolites. This can help build a comprehensive profile of the drug's mechanism of action and identify any previously unknown cellular partners. researchgate.net

Analytical Chemistry Techniques for Quantification and Characterization

Robust analytical methods are essential for quality control during drug manufacturing and for studying the pharmacokinetics and metabolism of a compound in biological systems.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, used to separate, identify, and quantify components in a mixture. nih.gov It is widely applied in determining the purity of active pharmaceutical ingredients and studying drug metabolism. researchgate.netmdpi.com

HPLC has been a critical tool in the study of vidarabine monophosphate. It is used to monitor the purity of the compound during its enzymatic synthesis, ensuring the final product is free of precursors and side-products like adenosine (B11128) monophosphate. mdpi.com In pharmacokinetic studies, a reversed-phase HPLC method is used to quantify vidarabine monophosphate and its metabolites in plasma and urine. nih.gov Research has shown that after administration, vidarabine monophosphate is rapidly metabolized, with the major metabolite in plasma and urine being arabinosyl hypoxanthine (B114508) (ara-Hx). nih.gov HPLC analysis of urine samples indicates that approximately 40-50% of the administered drug is recovered as arabinosyl hypoxanthine, with a smaller fraction (3-4%) recovered as vidarabine. nih.gov

| Compound | Typical Retention Time (min) | Percentage of Recovered Drug |

|---|---|---|

| Vidarabine Monophosphate | 4.2 | <1% |

| Vidarabine | 7.8 | 3-4% nih.gov |

| Arabinosyl hypoxanthine (ara-Hx) | 5.5 | 40-50% nih.gov |

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Interaction Analysis

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are powerful and widely used methods for characterizing the binding interactions between small molecules, such as Vidarabine Monophosphate (ara-AMP), and their biological targets, including nucleic acids and proteins. researchgate.netnih.gov These methods offer insights into the formation of molecular complexes, binding mechanisms, and the quantification of binding parameters.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for detecting the interactions between molecules by monitoring changes in their electronic absorption spectra. researchgate.net The binding of a small molecule to a macromolecule can perturb the electronic environment of the chromophores, leading to observable changes in the UV-Vis spectrum. These changes can manifest as a shift in the maximum absorption wavelength (λmax), known as a spectral shift, or a change in the molar absorptivity, resulting in hyperchromism (an increase in absorption) or hypochromism (a decrease in absorption). researchgate.net

In the context of Vidarabine Monophosphate, UV-Vis spectroscopy can be employed to study its interaction with DNA. abap.co.in The purine (B94841) ring of adenine (B156593) in Vidarabine Monophosphate is a chromophore that absorbs UV light. Upon interaction with the DNA double helix, the electronic transitions of this chromophore can be affected, leading to spectral changes. For instance, intercalation of a molecule between the base pairs of DNA typically results in hypochromism and a red shift (bathochromic shift) of the λmax. researchgate.net In contrast, groove binding or electrostatic interactions usually cause less significant spectral changes. abap.co.in By systematically titrating a solution of Vidarabine Monophosphate with increasing concentrations of DNA and recording the corresponding UV-Vis spectra, one can monitor these changes to infer the binding mode.

The binding constant (Kb), which quantifies the affinity between the small molecule and the macromolecule, can be determined from the UV-Vis titration data using various models, such as the Benesi-Hildebrand equation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an even more sensitive technique for studying molecular interactions. nih.gov This method relies on the intrinsic fluorescence of the interacting molecules or the use of fluorescent probes. Many biological macromolecules, such as proteins containing tryptophan or tyrosine residues, exhibit intrinsic fluorescence. mdpi.com The binding of a ligand like Vidarabine Monophosphate can lead to the quenching of this intrinsic fluorescence, either through dynamic quenching (collisional) or static quenching (formation of a non-fluorescent complex).